

A Technical Guide to Stachybotrylactam: Natural Sources, Fungal Production, and Analysis

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Compound of Interest

Compound Name: *Stachybotrylactam*

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Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane (PSD) class of secondary metabolites.[1][2] Phenylspirodrimanes represent the most abundant and largest group of secondary metabolites produced by fungi of the genus *Stachybotrys*. [1][2]

Stachybotrylactam itself is noted for its immunosuppressive properties and has demonstrated weak activity against HIV protease.[3] This technical guide provides an in-depth overview of the natural sources and fungal producers of **Stachybotrylactam**, quantitative production data, detailed experimental protocols for its cultivation and extraction, and a visualization of the factors influencing its biosynthesis.

Natural Source and Fungal Producer

The primary natural producer of **Stachybotrylactam** is the filamentous fungus *Stachybotrys chartarum*, a species frequently isolated from water-damaged, cellulose-rich materials such as gypsum board, wallpaper, straw, and hay.[1][4][5] This fungus is ubiquitous in the environment and can also be found on dead plant material and even marine sponges.[1][2]

S. chartarum is known to exist in different chemotypes, primarily chemotype S and chemotype A.[4] Both chemotypes are capable of producing phenylspirodrimanes like **Stachybotrylactam**. [6][7] However, chemotype S is particularly notable for also producing highly potent macrocyclic trichothecenes (MCTs), such as satratoxins, which are potent inhibitors of protein synthesis.[4]

[5][8] **Stachybotrylactam** is often one of the most abundant secondary metabolites detected in both laboratory cultures and environmental samples of *S. chartarum*. [9]

Quantitative Production of **Stachybotrylactam**

The production of **Stachybotrylactam** by *S. chartarum* is highly dependent on the specific fungal strain, culture medium, and nutrient availability. [6][10] Various studies have quantified its production under controlled laboratory conditions, providing valuable data for optimizing yield and understanding its biosynthesis.

Influence of Culture Media

The composition of the growth medium significantly impacts mycotoxin production. Cellulose-based media often enhance the production of *Stachybotrys* secondary metabolites, reflecting the fungus's natural substrate preference. [5][10]

Table 1: **Stachybotrylactam** Production by *S. chartarum* (Genotype S) on Various Culture Media

Fungal Strain	Culture Medium	Stachybotrylactam Concentration (ng/g)
IBT 40293	Malt Extract Agar (MEA)	34,103.6
IBT 40293	Potato Dextrose Agar (PDA)	11,541.2
IBT 40293	Glucose Yeast Peptone Agar (GYP)	31,549.9
IBT 40293	Cellulose Agar (CEL)	109,249.2
IBT 40293	Sabouraud Dextrose Agar (SAB)	24,034.9
DSM 62455	Malt Extract Agar (MEA)	10,642.7
DSM 62455	Potato Dextrose Agar (PDA)	1,811.2
DSM 62455	Glucose Yeast Peptone Agar (GYP)	11,819.3
DSM 62455	Cellulose Agar (CEL)	38,710.2
DSM 62455	Sabouraud Dextrose Agar (SAB)	11,185.0

Data synthesized from a study analyzing mycotoxin production after 21 days of incubation at 25°C in the dark.[\[5\]](#)[\[10\]](#)

Influence of Nitrogen and Carbon Sources

Nutrient composition, particularly the source and concentration of nitrogen and carbon, plays a critical role in regulating the biosynthesis of **Stachybotrylactam**.

Table 2: Effect of Nitrogen Source on **Stachybotrylactam** Production by *S. chartarum* Strains

Fungal Strain	Nitrogen Source (at 250 mg N/L)	Stachybotrylactam Concentration (ng/cm ²)
ATCC 34916	NaNO ₃	~1200
ATCC 34916	NH ₄ NO ₃	~200
ATCC 34916	NH ₄ Cl	~150
IBT 40293	NaNO ₃	~1100
IBT 40293	NH ₄ NO ₃	~150
IBT 40293	NH ₄ Cl	~100

Data adapted from graphical representations in a study using a chemically defined medium with glucose as the carbon source.[\[1\]](#)[\[11\]](#)

Table 3: Effect of Carbon Source on **Stachybotrylactam** Production by *S. chartarum* Strains

Fungal Strain	Carbon Source (with NaNO ₃ at 250 mg N/L)	Stachybotrylactam Concentration (ng/cm ²)
ATCC 34916	Glucose	~1200
ATCC 34916	Fructose	~1400
ATCC 34916	Maltose	~1300
ATCC 34916	Potato Starch	~400
ATCC 34916	Wheat Starch	~300
ATCC 34916	Cellulose	<100

Data adapted from graphical representations in a study demonstrating that mono- and disaccharides yielded larger amounts of **Stachybotrylactam** compared to starches and cellulose.[\[1\]](#)

Experimental Protocols

The following sections detail standardized methodologies for the cultivation, extraction, and analysis of **Stachybotrylactam** from *S. chartarum*.

Fungal Cultivation

Objective: To culture *S. chartarum* under conditions that promote the production of **Stachybotrylactam**.

Materials:

- *Stachybotrys chartarum* strains (e.g., ATCC 34916, IBT 40293).
- Culture media: Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), or a chemically defined medium such as Cellulose Agar (CEL).
- Petri dishes (90 mm).
- Incubator.
- Sterile inoculation loops or needles.

Procedure:

- Prepare the desired culture medium according to the manufacturer's instructions or specific study protocols. For example, MEA comprises 20 g malt extract, 2 g soy peptone, and 15 g agar per liter, adjusted to pH 5.4.[\[5\]](#)
- Sterilize the medium by autoclaving at 121°C for 15 minutes.[\[5\]](#)
- Pour the sterile medium into Petri dishes and allow it to solidify in a laminar flow hood.
- Inoculate the center of the agar plates with spores or a small piece of mycelium from a stock culture of *S. chartarum*.
- Seal the plates with paraffin film to prevent contamination and dehydration.
- Incubate the cultures at 25°C in the dark for a period of 14 to 21 days.[\[5\]](#) Fungal growth and sporulation should be observable.[\[10\]](#)

Extraction and Purification

Objective: To extract and purify **Stachybotrylactam** from fungal cultures for subsequent analysis.

Materials:

- Fungal cultures from Protocol 3.1.
- Extraction solvent: Acetonitrile/Water (ACN/H₂O) mixture (e.g., 84:16, v/v).[\[5\]](#)
- Blender or bag mixer.
- Filter paper.
- Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 500-600 mg).[\[1\]](#)
[\[5\]](#)
- Methanol (for SPE conditioning).
- Water (for SPE equilibration).

Procedure:

- Harvest the entire content of a culture plate (mycelium and agar).
- Transfer the material to a mixing bag or blender.
- Add 50 mL of the ACN/H₂O extraction solvent.[\[5\]](#)
- Homogenize the mixture for 5 minutes.[\[5\]](#)
- Filter the extract through paper to remove solid debris.
- Purification via SPE:
 - Condition the SPE cartridge by passing 5 mL of methanol through it.[\[1\]](#)
 - Equilibrate the cartridge by passing 5 mL of water through it.[\[1\]](#)

- Load a defined volume (e.g., 10 mL) of the filtered aqueous extract onto the cartridge.[\[1\]](#)
[\[5\]](#)
- Wash the cartridge to remove interfering substances (specific wash solvents may vary).
- Elute the mycotoxins, including **Stachybotrylactam**, using an appropriate organic solvent (e.g., methanol or acetonitrile).
- The purified extract is now ready for analysis. It can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

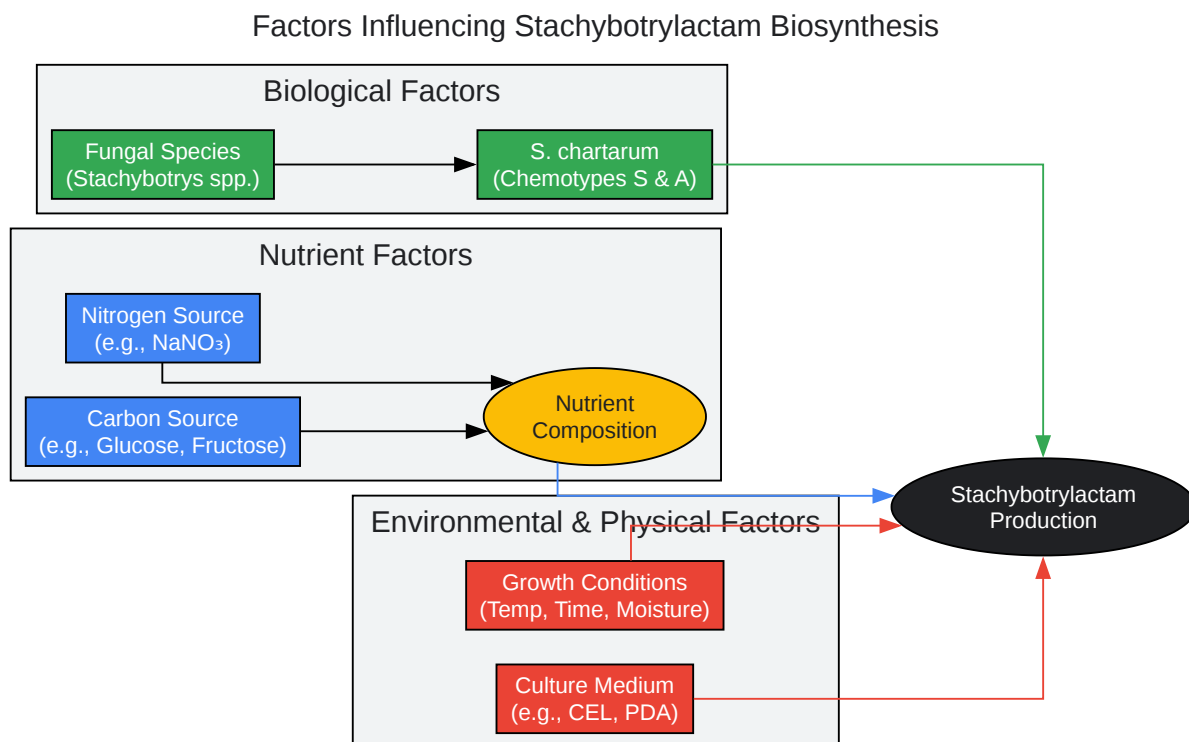
Objective: To accurately identify and quantify **Stachybotrylactam** in the purified extract.

Methodology: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of mycotoxins.[\[6\]](#)

- Chromatographic Separation: A C18 reversed-phase column is typically used to separate **Stachybotrylactam** from other metabolites in the extract.
- Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for **Stachybotrylactam** to ensure accurate identification and quantification, even in complex matrices.
- Quantification: A calibration curve is generated using a certified **Stachybotrylactam** reference standard to determine the concentration in the samples.[\[6\]](#)

Visualization of Biosynthetic Influences and Workflow

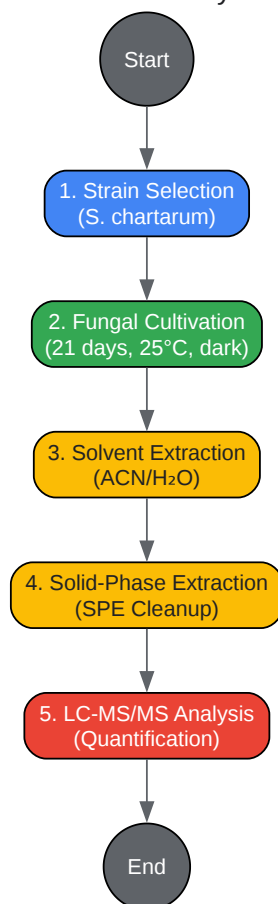
Diagrams created using Graphviz provide a clear visual representation of the factors influencing **Stachybotrylactam** production and the experimental workflow for its analysis.



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Caption: Key factors influencing the production of **Stachybotrylactam**.

Experimental Workflow for Stachybotrylactam Analysis



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Caption: Workflow for **Stachybotrylactam** isolation and analysis.

Signaling Pathways

While the specific signaling pathways that directly regulate **Stachybotrylactam** biosynthesis in *S. chartarum* are not yet fully elucidated, fungal secondary metabolism, in general, is controlled by complex networks. These often include conserved mitogen-activated protein kinase (MAPK) and cell wall integrity (CWI) signaling pathways, which translate environmental stress signals into appropriate metabolic responses, including the production of secondary metabolites.[12] The observed influence of nutrient availability on **Stachybotrylactam** production strongly suggests that its biosynthesis is tightly integrated with the fungus's primary metabolic and nutrient-sensing pathways.[2] Further research, potentially involving transcriptomics and gene knockout studies, is required to map the precise regulatory networks governing the expression of the **Stachybotrylactam** biosynthetic gene cluster.

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